3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine basic properties
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine basic properties
An In-depth Technical Guide to the Basic Properties of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
Introduction
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine is a fused heterocyclic compound that integrates the structural motifs of benzimidazole and 1,3,5-triazine. This molecular architecture is of significant interest to researchers in medicinal chemistry and drug development. The benzimidazole core is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer effects.[1][2] Similarly, the 1,3,5-triazine ring is a key component in various biologically active molecules, known for its role in developing anticancer and antimalarial agents.[3][4]
The fusion of these two privileged scaffolds into the triazino[1,2-a]benzimidazole system creates a novel chemical entity with unique physicochemical and pharmacological potential. Understanding the fundamental basic properties of this core structure is a critical first step in its evaluation as a potential drug candidate. These properties, particularly basicity (pKa) and solubility, govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides a detailed technical overview of the core basic properties of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine, offering insights into its structure, synthesis, and the experimental methodologies required for its characterization. The focus is on providing not just data, but the scientific rationale behind the experimental approaches, ensuring a self-validating and authoritative resource for professionals in the field.
Chemical Structure and Tautomerism
The structural integrity of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine is defined by a tricyclic system. A key structural aspect is the potential for prototropic tautomerism. However, spectroscopic studies, including Nuclear Magnetic Resonance (NMR), alongside Density Functional Theory (DFT) calculations, have confirmed that the 3,4-dihydro tautomeric form is the predominant species in solutions such as DMSO.[2][3] This stability is crucial for consistent molecular interactions and predictable behavior.
A general synthetic route involves the cyclization of 2-benzimidazolylguanidine with various reactants.[2] For instance, the synthesis of 4,4-dialkyl-3,4-dihydro[5][6][7]triazino[1,2-a]benzimidazol-2-amines is achieved through the cyclocondensation reaction of 2-guanidinobenzimidazoles with ketones.[8]
Caption: Chemical structure of the predominant tautomer.
Core Physicochemical Properties
The foundational physicochemical properties of a compound provide a quantitative basis for predicting its behavior. For 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine, these parameters suggest a molecule with moderate polarity and a rigid structure, characteristics that are pivotal for its interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₅ | [9] |
| Molecular Weight | 187.20 g/mol | [9] |
| TPSA (Topological Polar Surface Area) | 68.23 Ų | [9] |
| LogP (Octanol-Water Partition Coeff.) | 0.5432 | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 5 | [9] |
| Rotatable Bonds | 0 | [9] |
Basicity and pKa Determination
The basicity of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine is a defining feature, attributable to the multiple nitrogen atoms within its heterocyclic framework. The exocyclic 2-amino group, as part of a guanidine-like system, is anticipated to be the most basic center and the primary site of protonation under physiological conditions. The ionization constant (pKa) quantifies this basicity and is a critical determinant of a drug's absorption and interaction with acidic cellular compartments or enzyme active sites.
Experimental Protocol: pKa Determination by ¹H NMR Titration
While computational methods can estimate pKa, experimental determination provides definitive values.[10][11] NMR-based titration is a robust method that directly observes the effect of protonation on the molecule's electronic structure.[12][13] The principle lies in monitoring the chemical shifts of protons near the basic nitrogen centers as a function of pH. As a nitrogen atom becomes protonated, it withdraws electron density, causing a downfield shift in the resonance of adjacent protons. The inflection point of the resulting sigmoidal plot of chemical shift versus pH corresponds to the pKa.[14]
Step-by-Step Methodology:
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Sample Preparation: Dissolve a precise amount of the compound (e.g., 5-10 mg) in deuterium oxide (D₂O). If solubility is limited, a co-solvent like DMSO-d₆ can be used, though D₂O is preferred for direct pD measurement.
-
Titration Setup: Prepare low-concentration solutions of DCl and NaOD in D₂O for pH adjustment.
-
Initial Spectrum: Record an initial ¹H NMR spectrum of the solution to identify key proton signals, particularly those on the heterocyclic rings.
-
pH Adjustment & Data Acquisition: Add microliter aliquots of DCl to lower the pD (the pH equivalent in D₂O) in decrements (e.g., 0.2-0.3 units). After each addition, measure the pD with a calibrated pH meter and acquire a ¹H NMR spectrum.
-
Titration Curve Generation: Continue the process until the chemical shifts of the monitored protons no longer change significantly, indicating full protonation.
-
Data Analysis: Plot the chemical shift (δ in ppm) of one or more responsive protons against the measured pD.
-
pKa Calculation: Fit the data to a sigmoidal curve. The pD value at the inflection point is the pKa'. To correct for the deuterium isotope effect, the final pKa is typically calculated as pKa = pD - 0.4.[12]
Caption: Workflow for pKa determination via NMR titration.
Solubility Profile
Solubility is arguably one of the most critical physicochemical properties in drug discovery, directly impacting a compound's bioavailability and formulation feasibility.[5][15][16] Poor solubility is a primary reason for the failure of promising drug candidates.[6][7] Therefore, early-stage assessment of both kinetic and thermodynamic solubility is essential.
Experimental Protocol: Kinetic Solubility by Nephelometry
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a high-concentration organic stock (e.g., DMSO). This method mimics the conditions of many high-throughput screening assays. Nephelometry, which measures light scattering from suspended particles, is a rapid and scalable technique for this purpose.[7][16]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.
-
Assay Plate Setup: In a 96- or 384-well microplate, dispense an aqueous buffer relevant to physiological conditions (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Compound Addition: Use an automated liquid handler to inject a small volume of the DMSO stock solution into the buffer to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[6]
-
Nephelometric Reading: Immediately place the microplate into a microplate nephelometer. Measure the forward scattered light at regular intervals over a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C).[6]
-
Data Analysis: The instrument records the intensity of scattered light. A sharp increase in scattering indicates the formation of a precipitate.
-
Solubility Determination: The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in light scattering compared to a buffer-only control.
Caption: Workflow for kinetic solubility via nephelometry.
Potential Biological Relevance
The rationale for characterizing the basic properties of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine is rooted in the established biological activities of its parent structures and related analogs. Derivatives of this scaffold have shown potent inhibitory activity against dihydrofolate reductase (DHFR), an important target in cancer and infectious disease therapy.[2] Specifically, compounds like 4,4-dimethyl-3,4-dihydro[5][6][7]triazino[1,2-a]benzimidazol-2-amine have demonstrated significant DHFR inhibition.[2] Furthermore, other analogs have exhibited promising antinematodic activity against Trichinella spiralis, in some cases surpassing the efficacy of the conventional drug albendazole.[3] These findings underscore the therapeutic potential of this scaffold and highlight the importance of its fundamental chemical characterization.
Conclusion
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine is a rigid heterocyclic molecule with pronounced basicity and moderate polarity. Its fundamental properties, including a pKa influenced by a guanidine-like moiety and a solubility profile critical for biological application, are paramount for its development as a therapeutic agent. The experimental protocols detailed in this guide for determining pKa and solubility represent industry-standard, robust methodologies that provide the essential data needed to advance such a compound through the drug discovery pipeline. A thorough understanding of these core characteristics enables researchers to make informed decisions, optimize molecular design, and ultimately unlock the therapeutic potential of this promising chemical scaffold.
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